2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile

描述

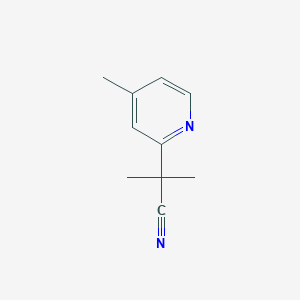

2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile is a heterocyclic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and a nitrile group at the 2-position of the propanenitrile moiety . It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile can be synthesized through various methods. One common method involves the reaction of 2-fluoro-4-methylpyridine with 2-methylpropanenitrile in the presence of potassium hexamethyldisilazide (KH(Si(CH3)3)2) in toluene. The reaction mixture is refluxed for one hour, followed by quenching with saturated ammonium chloride (NH4Cl) and extraction with ethyl acetate (EtOAc). The organic phase is then dried with magnesium sulfate (MgSO4) and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality .

化学反应分析

Types of Reactions

2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous medium at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Various electrophiles in the presence of catalysts or under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted pyridine derivatives.

科学研究应用

Overview

The compound is notable for its chemical stability and reactivity, making it a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : The nitrile group can be reduced to primary amines.

- Substitution : The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride, Catalytic hydrogenation | Varies depending on the substrate |

| Substitution | Halogens, Alkylating agents | Appropriate nucleophilic conditions |

Chemistry

In synthetic chemistry, 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile serves as a versatile building block for synthesizing more complex organic molecules. Its structural features allow chemists to create novel compounds with tailored properties.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various pathogens, particularly Gram-positive bacteria.

- Anticancer Potential : Research indicates that derivatives of this compound could act as inhibitors of specific cancer-related pathways.

Medicine

In drug discovery, this compound is explored as a lead compound for developing new therapeutic agents. Its interaction with biological macromolecules makes it a candidate for targeting specific diseases.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties enable its application in various industrial processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several nitrile derivatives against common bacterial strains. The results indicated that this compound exhibited significant antibacterial properties, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In a recent investigation into cancer therapies, researchers synthesized a series of analogs based on this compound to evaluate their effectiveness against cancer cell lines. One derivative demonstrated enhanced selectivity and lower cytotoxicity compared to existing treatments, suggesting that modifications to the pyridine ring can improve therapeutic profiles.

作用机制

The mechanism of action of 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .

相似化合物的比较

Similar Compounds

2-Methylpropanenitrile: A simpler nitrile compound with similar structural features but lacking the pyridine ring.

4-Methylpyridine: Contains the pyridine ring with a methyl group but lacks the nitrile functionality.

2-Cyanopyridine: Similar pyridine-based nitrile compound but with different substitution patterns.

Uniqueness

2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile is unique due to its combination of a pyridine ring and a nitrile group, which imparts distinct chemical and biological properties.

生物活性

Overview

2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile, also known by its CAS number 260981-46-2, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 160.21 g/mol

- CAS Number : 260981-46-2

The compound features a nitrile functional group attached to a branched carbon chain and a pyridine ring, which may contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound appears to be linked to its interaction with various biochemical pathways. Notably, it has shown potential in modulating signaling pathways relevant to cancer treatment.

Signaling Pathways

Research indicates that compounds similar to this compound may influence the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth and survival. This pathway is a validated target in cancer therapy, as it plays a significant role in tumorigenesis and cancer progression .

Anticancer Activity

A study exploring the effects of related compounds on cancer cells demonstrated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines, including SW620 and HeLa cells. The mechanism involved the inhibition of key proteins within the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and increased apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Potential anticancer agent | Modulates PI3K/Akt/mTOR pathway |

| 4-Methylpyridine | Antimicrobial activity | Effective against various bacterial strains |

| 6-Methylpyridine | Anticancer properties | Inhibits tumor growth in vitro |

常见问题

Q. What are the optimal synthetic routes for 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile, and how can reaction conditions be optimized for academic research-scale production?

Basic Research Focus

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-methylpyridine derivatives with acetonitrile precursors under basic conditions. For example:

- Reagents : Sodium tert-butoxide (NaOt-Bu) in tetrahydrofuran (THF) with iodomethane as an alkylating agent .

- Purification : Flash column chromatography using ethyl acetate/hexane gradients yields >95% purity .

Advanced Optimization

To enhance yield and reproducibility:

- Continuous Flow Reactors : Improve scalability and reduce side reactions compared to batch methods .

- Catalytic Systems : Palladium on carbon (Pd/C) or copper catalysts can facilitate coupling reactions with brominated pyridine intermediates .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Basic Characterization

- NMR Analysis : H and C NMR are critical for verifying the nitrile group (-C≡N) and methylpyridine substitution patterns. For instance, the pyridin-2-yl proton signals appear as distinct doublets in δ 8.2–8.5 ppm .

- FT-IR : Confirms nitrile absorption at ~2240 cm .

Advanced Structural Elucidation

- X-ray Crystallography : Resolves stereochemical uncertainties. SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for verifying bond angles and torsional strain in the propanenitrile moiety .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHN) with <2 ppm error .

Q. What methodologies are recommended for investigating the biological activity of this compound, particularly in enzyme inhibition studies?

Basic Screening

- Kinetic Assays : Monitor enzyme inhibition (e.g., cytochrome P450 or kinases) using fluorogenic substrates. IC values can be determined via dose-response curves .

- Protein Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) quantify interactions with target proteins .

Advanced Mechanistic Studies

- Crystallographic Ligand Mapping : Co-crystallization with target enzymes (e.g., PI3K/mTOR) reveals binding modes and key residues (e.g., hydrogen bonding with nitrile groups) .

- Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities and guides SAR modifications .

Q. How should researchers address contradictions in reported biological activities of structurally similar analogs?

Data Reconciliation Strategies

- Comparative SAR Tables : Analyze substituent effects. For example:

| Compound | Substituent | Biological Activity (IC) | Source |

|---|---|---|---|

| 2-Methyl-2-(4-nitrophenyl) | Nitro group | 12 µM (Enzyme X inhibition) | |

| 2-Methyl-2-(4-aminophenyl) | Amino group | 45 µM (Enzyme X inhibition) |

This table highlights the nitro group’s superior electron-withdrawing effects, enhancing binding affinity .

Advanced Approaches

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-validate datasets and identify outliers .

- In Silico Toxicity Profiling : ADMET predictors (e.g., SwissADME) assess off-target effects that may explain discrepancies .

Q. What computational approaches predict the reactivity or binding modes of this nitrile-containing compound?

Basic Modeling

- DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the nitrile site .

- Molecular Dynamics (MD) : NAMD simulations evaluate stability in aqueous vs. lipid bilayer environments .

Advanced Applications

- Machine Learning (ML) : Train models on PubChem datasets to predict novel derivatives with enhanced bioactivity .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for nitrile hydrolysis or reduction (e.g., LiAlH conversion to amines) .

Q. How can researchers mitigate challenges in purifying this compound?

Basic Techniques

- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) for baseline separation of nitrile byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 98–100°C) .

Advanced Solutions

- HPLC-MS : Hyphenated systems (e.g., Agilent 1260 Infinity II) coupled with evaporative light scattering detectors (ELSD) detect trace impurities .

- Ion-Exchange Resins : Remove acidic/basic contaminants without degrading the nitrile group .

Q. What are the implications of the compound’s logP and topological polar surface area (TPSA) for drug discovery?

Key Physicochemical Properties

- logP : ~1.2 (predicted via XlogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- TPSA : 36.7 Ų, suggesting favorable membrane permeability and oral bioavailability .

Advanced Design Considerations

- Prodrug Strategies : Esterify the nitrile to improve solubility (e.g., phosphate prodrugs for intravenous delivery) .

- CYP450 Metabolism : Nitriles are metabolically stable but may form reactive intermediates; assess via liver microsome assays .

Notes

属性

IUPAC Name |

2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-4-5-12-9(6-8)10(2,3)7-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUDJVQMGJPEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435949 | |

| Record name | 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260981-46-2 | |

| Record name | 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。